

Strategies to minimize AKD hydrolysis and ketone formation in mill systems.

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Compound of Interest

Compound Name: ALKYL KETENE DIMER

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Technical Support Center: Alkyl Ketene Dimer (AKD) Sizing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize **Alkyl Ketene Dimer** (AKD) hydrolysis and subsequent ketone formation in mill systems.

Troubleshooting Guides

This section provides solutions to common problems encountered during AKD sizing experiments.

Issue: Inadequate Sizing or Low Water Resistance

- Question: We are observing poor water resistance in our paper products despite using the recommended AKD dosage. What could be the cause and how can we troubleshoot this?
- Answer: Inadequate sizing with AKD can stem from several factors. Firstly, confirm that the wet-end pH is within the optimal range of 6.5-8.0.[1] A pH below this range can lead to premature hydrolysis of the AKD's reactive β -lactone ring, reducing its ability to bond with cellulose fibers.[1] Secondly, insufficient curing, due to either low drying temperatures or inadequate residence time in the dryer section, can result in unreacted AKD.[1] Ensure drying temperatures are between 90-120°C.[1] Also, poor retention of the AKD emulsion can

lead to a significant loss of the sizing agent in the white water.[2] Optimizing the dosage of retention aids can improve AKD retention on the fibers.[3] However, be aware that excessive use of retention aids can also negatively impact sizing efficiency.[4]

Issue: Formation of Deposits on Machinery

- Question: We are experiencing waxy deposits on our paper machine components. Could this be related to our AKD sizing, and how can we prevent it?
- Answer: Yes, the formation of waxy deposits is a common issue associated with AKD sizing and is often due to the hydrolysis of AKD into a less reactive ketone form.[5] This hydrolyzed AKD can agglomerate and deposit on machine surfaces.[5] To mitigate this, it is crucial to control the factors that accelerate hydrolysis, primarily high temperatures and alkaline pH in the wet-end system.[4] Maintaining a stable AKD emulsion is also critical; poor emulsion stability can lead to premature coalescence of AKD particles and subsequent deposition.[3] Regularly cleaning and maintaining the equipment is also a necessary preventative measure.[3]

Issue: Variability in Sizing Quality

- Question: There is a noticeable inconsistency in the water resistance of our final product from batch to batch. What are the likely sources of this variability?
- Answer: Variability in sizing quality can be attributed to fluctuations in several process parameters. Inconsistent pH control in the pulp slurry is a primary suspect, as AKD efficiency is highly pH-dependent.[1][3] The consistency and stability of the AKD emulsion are also critical; variations in particle size and distribution can lead to uneven application.[3] Furthermore, changes in the furnish, such as the type of pulp or the presence of contaminants in recycled fibers, can affect AKD performance.[1][2] Monitoring and controlling these key parameters will help ensure more consistent sizing results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding AKD hydrolysis and ketone formation.

1. What is AKD hydrolysis and why is it a problem?

AKD hydrolysis is a chemical reaction where the reactive β -lactone ring of the AKD molecule reacts with water, breaking the ring and forming a β -keto acid. This acid is unstable and quickly decarboxylates to form a dialkyl ketone. This is problematic for two main reasons:

- **Loss of Reactivity:** The resulting ketone is significantly less reactive towards the hydroxyl groups of cellulose fibers compared to the original AKD molecule. This leads to a decrease in sizing efficiency, meaning more AKD is required to achieve the desired level of water resistance.
- **Deposit Formation:** The hydrolyzed AKD, in its ketone form, is a waxy substance that can agglomerate and deposit on paper machine components, leading to operational issues and defects in the final product.^[5]

2. What is the ideal pH for AKD sizing and what happens if it's too low or too high?

The optimal pH range for AKD sizing is generally between 6.5 and 8.0.^[1]

- **Low pH (acidic):** If the pH drops below this range, the rate of hydrolysis of the AKD's lactone ring increases, leading to a loss of sizing efficiency.^[1]
- **High pH (alkaline):** While AKD requires a neutral to slightly alkaline environment to react with cellulose, excessively high pH levels can also accelerate the rate of hydrolysis, again reducing the amount of reactive AKD available for sizing.

3. How does temperature affect AKD hydrolysis and sizing performance?

Higher temperatures accelerate both the desired reaction of AKD with cellulose and the undesirable hydrolysis reaction.^[4]

- **Wet-End:** Elevated temperatures in the pulp slurry can increase the rate of AKD hydrolysis before it has a chance to be retained on the fibers.
- **Drying Section:** Sufficiently high temperatures (typically 90-120°C) in the dryer section are necessary to melt the AKD and promote its spreading and reaction with cellulose fibers to develop sizing.^[1] However, excessive temperatures can also promote hydrolysis if sufficient water is still present.^[1]

4. What is the role of retention aids in AKD sizing?

Retention aids, which are typically cationic polymers, are crucial for ensuring that the AKD emulsion particles are effectively retained on the negatively charged cellulose fibers and are not lost to the white water system.[3] Improved retention leads to better sizing efficiency and reduces the amount of AKD that can hydrolyze in the white water system and cause deposits.[2]

5. How can I tell if AKD hydrolysis is occurring in my system?

The most direct indicators of significant AKD hydrolysis are a decrease in sizing efficiency (requiring higher AKD addition rates) and the appearance of waxy deposits on machine surfaces.[3][5] Analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy can be used to identify the presence of the ketone functional group, which is the product of AKD hydrolysis.

Data Presentation

Table 1: Influence of pH on AKD Sizing Efficiency

pH Level	Sizing Efficiency	Observations
< 6.0	Very Low	Significant premature hydrolysis of the AKD lactone ring.[6]
6.5 - 8.0	Optimal	Favorable conditions for the reaction between AKD and cellulose.[1]
> 8.5	Decreasing	Increased rate of AKD hydrolysis, leading to reduced efficiency.

Table 2: Effect of Temperature on AKD Reactions

Process Stage	Temperature Range (°C)	Effect on AKD
Wet-End	20 - 50	Increasing temperature can accelerate hydrolysis.
Dryer Section	90 - 120	Promotes melting, spreading, and reaction of AKD with cellulose for effective sizing. [1]
Dryer Section	> 120	Risk of premature hydrolysis if significant moisture is present. [1]

Experimental Protocols

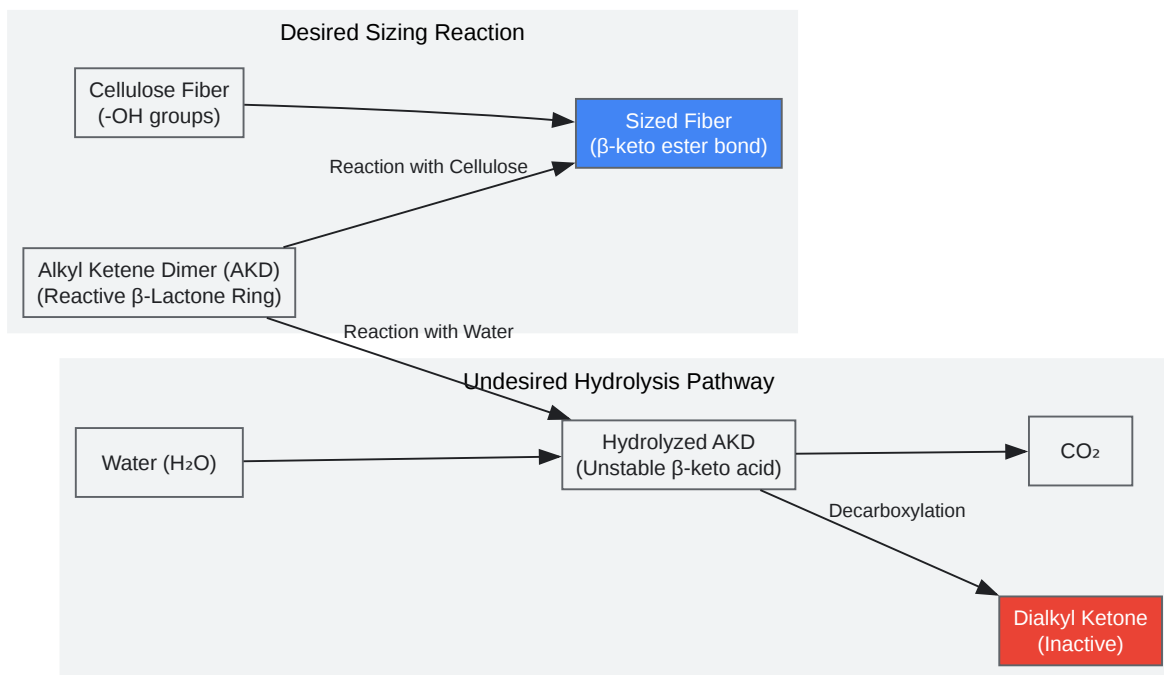
Protocol 1: Determination of AKD Hydrolysis via FTIR Spectroscopy

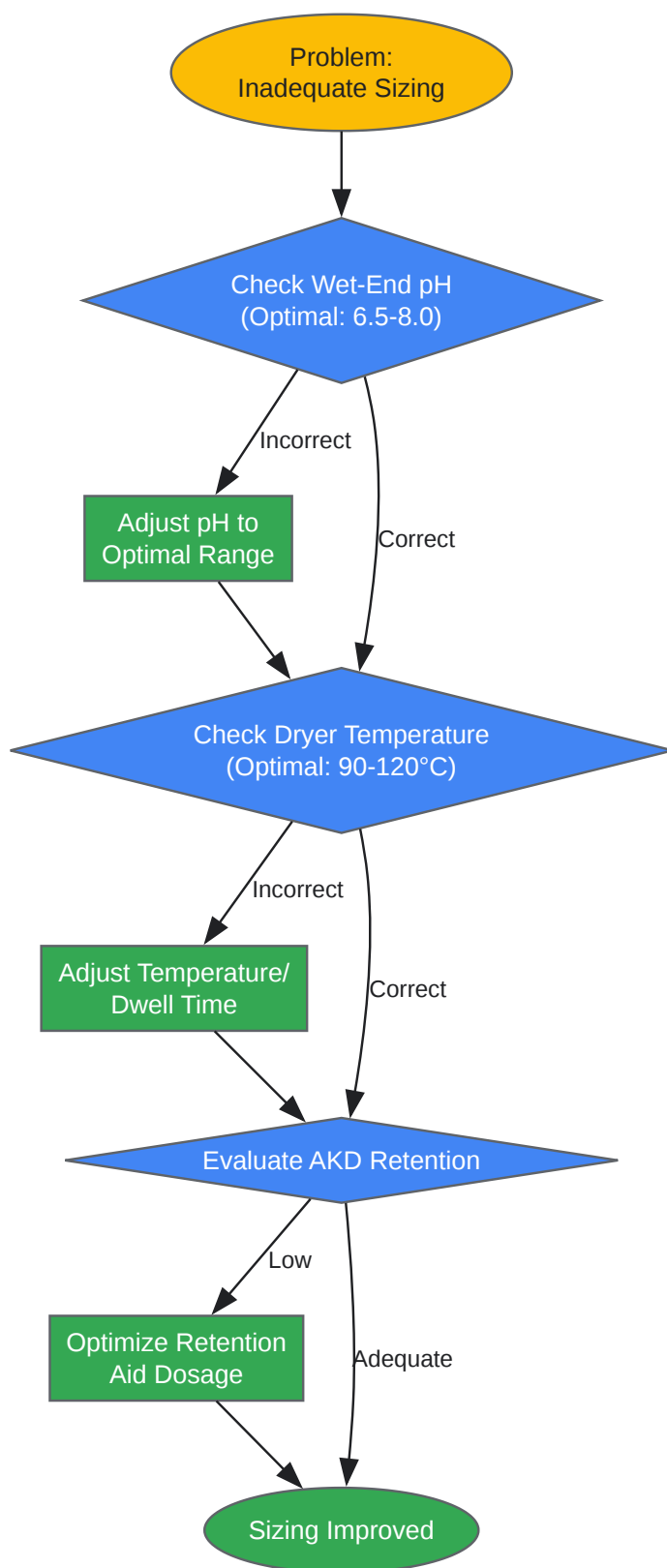
This protocol provides a general method for detecting the formation of the ketone product from AKD hydrolysis using Fourier Transform Infrared (FTIR) spectroscopy.

- Sample Preparation:
 - For liquid samples (e.g., white water), centrifuge to separate any solid material. The supernatant can be analyzed directly, or the solid residue can be dried and analyzed.
 - For solid deposits, scrape a small amount of the material from the machine surface.
 - For paper samples, a small section of the sheet can be used.
- FTIR Analysis:
 - Obtain a background spectrum of the empty sample holder.
 - Place the prepared sample in the FTIR spectrometer.
 - Acquire the infrared spectrum of the sample over a range of approximately 4000 to 600 cm^{-1} .
- Data Interpretation:

- The characteristic absorption peaks for the AKD lactone ring are typically observed around 1848 cm^{-1} and 1720 cm^{-1} .^[7]
- The formation of the dialkyl ketone as a result of hydrolysis is indicated by the appearance of a new, strong absorption band in the region of $1740\text{-}1720\text{ cm}^{-1}$, which corresponds to the C=O stretching vibration of the ketone. A decrease in the intensity of the lactone peaks concurrent with an increase in the ketone peak suggests the progression of hydrolysis.

Mandatory Visualizations





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Phone: (601) 213-4426

Email: info@benchchem.com